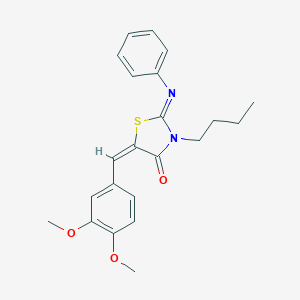![molecular formula C24H27N3O2 B298950 2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPP is a pyrazolopyrrolopyrazole derivative that exhibits a unique chemical structure and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). MPP has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
MPP has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. MPP has also been shown to reduce the production of reactive oxygen species (ROS) and to protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has shown potent activity in various assays. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with. Additionally, MPP is not very water-soluble, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of interest is the development of MPP-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the development of more stable and water-soluble derivatives of MPP. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its potential applications in drug development.
In conclusion, 2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, or MPP, is a chemical compound with potential applications in drug development. It has shown potent anti-inflammatory, anti-cancer, and anti-tumor properties and has been found to inhibit the activity of certain enzymes. Further research is needed to fully understand the mechanism of action of MPP and its potential applications in drug development.
Synthesemethoden
The synthesis of MPP involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with 2-mesitylpyrrole in the presence of copper(I) iodide and potassium carbonate. The resulting compound is then subjected to a series of reactions to obtain the final product. The synthesis method of MPP is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. MPP has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Produktname |
2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
|---|---|
Molekularformel |
C24H27N3O2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
7-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C24H27N3O2/c1-14-6-8-18(9-7-14)21-19-22(26-11-5-10-25(21)26)24(29)27(23(19)28)20-16(3)12-15(2)13-17(20)4/h6-9,12-13,19,21-22H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
NFRKPKLAMJLZRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4C)C)C)N5N2CCC5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4C)C)C)N5N2CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)
![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)
![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)